OTSSP167 was developed through a systematic structure-activity relationship study following initial screenings of a large compound library. It belongs to a class of small molecules designed to inhibit kinase activity, particularly targeting MELK, which plays a crucial role in cell proliferation and survival in cancer cells. The chemical structure of OTSSP167 features a 1,5-naphthyridine core with various functional groups that enhance its inhibitory potency.
The synthesis of OTSSP167 involves several key steps that optimize its structure for maximum potency against MELK. The initial phase included high-throughput screening of over 108,000 compounds to identify potential inhibitors. Following this, a series of modifications were made based on the structure of lead compounds identified during the screening process.
The synthetic route typically includes:
The final compound is characterized by its high binding affinity to MELK, with an IC50 value reported at 0.41 nM, indicating its effectiveness as an inhibitor .
The molecular formula of OTSSP167 hydrochloride is C₁₄H₁₈ClN₃O₂. The compound's structure can be described as follows:
The three-dimensional conformation allows for effective interaction with the active site of MELK, facilitating its inhibitory action .
OTSSP167 primarily functions through competitive inhibition of MELK activity. In vitro studies have demonstrated that OTSSP167 binds to the ATP-binding site of MELK, preventing substrate phosphorylation. This inhibition leads to decreased phosphorylation levels of key proteins involved in cell cycle regulation and survival pathways, such as FOXM1 and EZH2 .
Additionally, OTSSP167 has shown synergistic effects when combined with other therapeutic agents, enhancing its potential as part of combination therapies in cancer treatment .
The mechanism by which OTSSP167 exerts its effects involves:
Studies have shown that treatment with OTSSP167 results in significant reductions in cell viability across various cancer cell lines, including breast, pancreatic, prostate, and lung cancers .
These properties make OTSSP167 suitable for both in vitro and in vivo applications in research settings .
OTSSP167 has several promising applications in cancer research and therapy:
MELK, a serine/threonine kinase within the AMP-activated protein kinase (AMPK) family, exhibits cell cycle-dependent expression peaking during prometaphase. Its dysregulation represents a hallmark of aggressive malignancies through multiple oncogenic mechanisms:
Table 1: MELK Overexpression and Clinical Outcomes in Selected Cancers
Cancer Type | Association with MELK Overexpression | Reference Study |
---|---|---|
Serous Ovarian Cancer | Reduced progression-free survival (HR 5.73, p<0.01) | [2] |
DLBCL | Worse overall survival; independent poor prognostic factor | [3] |
Triple-Negative Breast Cancer | Enriched in stem-like populations; chemoresistance marker | [10] |
Mantle Cell Lymphoma | Universal overexpression in patient samples | [3] |
The therapeutic targeting of MELK addresses critical unmet needs in oncology, particularly for tumors exhibiting intrinsic or acquired therapy resistance:
OTSSP167 hydrochloride emerged from kinase inhibitor optimization campaigns with an initial reported MELK IC50 of 0.41 nM [8]. Structural analyses reveal its binding mode within the ATP-binding cleft through:
Despite this apparent selectivity, functional characterization revealed broader polypharmacology:
Table 2: Kinase Inhibition Profile of OTSSP167 Hydrochloride
Target Kinase | Inhibition IC50 | Functional Consequence | Validation Method |
---|---|---|---|
MELK | 0.41 nM | FOXM1 dephosphorylation; G2/M arrest | In vitro kinase assay |
Aurora B | ~25 nM | Chromosomal passenger complex mislocalization | Cellular immunofluorescence |
BUB1 | Not reported | Reduced H2AT120 phosphorylation; impaired CPC recruitment | Histone phosphorylation WB |
Haspin | Not reported | Reduced H3T3 phosphorylation; impaired Survivin binding | Histone phosphorylation WB |
MAP2K7 | Submicromolar | JNK pathway inhibition; apoptosis induction | Thermal shift assay |
Recent evidence expands OTSSP167's therapeutic relevance beyond MELK inhibition:
Table 3: Preclinical Efficacy of OTSSP167 Hydrochloride Across Cancer Types
Cancer Model | Key Findings | Reference |
---|---|---|
Ovarian Cancer | Induces apoptosis in chemoresistant lines; sensitizes to carboplatin | [2] |
DLBCL/Mantle Cell Lymphoma | Reduces FOXM1 phosphorylation; downregulates EZH2, Plk1, Aurora kinases | [3] |
T-cell ALL | Synergizes with dexamethasone, L-asparaginase; reduces leukemia burden in PDX | [4] |
Hepatocellular Carcinoma | Overcomes radiotherapy resistance; reduces CCL2-mediated immunosuppression | [10] |
Breast Cancer PDX | 108% tumor growth inhibition at 10 mg/kg p.o. | [8] |
The dual targeting capability of OTSSP167 hydrochloride represents both a therapeutic opportunity and a cautionary note for mechanistic studies. Its polypharmacology likely contributes to the broad antitumor activity observed in preclinical models but necessitates careful interpretation of cellular phenotypes. Ongoing clinical evaluation will determine whether this multi-kinase inhibition profile translates to superior efficacy in treatment-refractory human malignancies [1] [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7